molecular formula C24H36O3 B12375351 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid

2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid

Cat. No.: B12375351
M. Wt: 372.5 g/mol
InChI Key: YUWIWHLZEVCYFN-AFJQJTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxybenzoic acid moiety and a heptadecadienyl chain with two cis double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid typically involves the esterification of 6-hydroxybenzoic acid with a heptadecadienyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The double bonds in the heptadecadienyl chain can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group on the benzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity. The heptadecadienyl chain can insert into lipid membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: A polyunsaturated omega-6 fatty acid with two cis double bonds at the 9 and 12 positions.

    Oleic Acid: A monounsaturated omega-9 fatty acid with a single cis double bond at the 9 position.

    Stearic Acid: A saturated fatty acid with no double bonds.

Uniqueness

2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid is unique due to its combination of a hydroxybenzoic acid moiety and a heptadecadienyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid

InChI

InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h5-6,8-9,17,19-20,25H,2-4,7,10-16,18H2,1H3,(H,26,27)/b6-5-,9-8-

InChI Key

YUWIWHLZEVCYFN-AFJQJTPPSA-N

Isomeric SMILES

CCCC/C=C\C/C=C\CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CCCCC=CCC=CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Origin of Product

United States

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